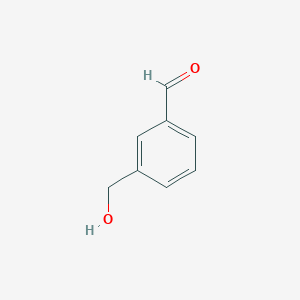

3-(Hydroxymethyl)benzaldehyde

Description

Contextualization within Aromatic Aldehyde Chemistry

3-(Hydroxymethyl)benzaldehyde belongs to the class of organic compounds known as aromatic aldehydes. fiveable.me These compounds are characterized by an aldehyde functional group (-CHO) attached directly to an aromatic ring, such as a benzene (B151609) ring. fiveable.mechemicalnote.com This structural feature imparts a unique set of physical and chemical properties. The carbonyl group (C=O) in conjunction with the aromatic ring defines their reactivity. numberanalytics.com Aromatic aldehydes, like benzaldehyde (B42025), are fundamental building blocks in organic chemistry. fiveable.menumberanalytics.com

What distinguishes this compound is its bifunctional nature. oup.com It possesses two distinct functional groups: the aldehyde group and a hydroxymethyl (-CH₂OH) group. nih.gov Molecules with more than one functional group are common in organic chemistry, and the interplay between these groups often dictates the compound's chemical behavior and utility. oup.com This dual functionality allows this compound to act as a versatile reagent, capable of participating in a wider range of chemical transformations than its monofunctional counterparts. nih.govfiveable.me The aldehyde group is susceptible to nucleophilic addition and oxidation, while the hydroxymethyl group (a primary alcohol) can undergo reactions typical of alcohols, such as esterification and oxidation. ncert.nic.in

Significance in Organic Synthesis and Pharmaceutical Science

The presence of two reactive sites makes this compound a valuable intermediate in organic synthesis. fiveable.menih.gov Bifunctional reagents are prized for their ability to construct complex organic architectures in an atom-economical manner. nih.gov The aldehyde can be transformed into various other functional groups or used in condensation reactions, while the alcohol group provides a handle for further molecular elaboration or for attachment to other molecules. chemicalnote.comncert.nic.in This allows for the stepwise and controlled synthesis of more complex target molecules. For instance, one group can be chemically protected while the other is reacted, enabling selective transformations at different parts of the molecule. oup.com

In pharmaceutical science, aromatic aldehydes and their derivatives are crucial intermediates in the synthesis of a wide array of medicinal compounds. numberanalytics.comchemimpex.com While direct applications of this compound itself are not extensively documented as active pharmaceutical ingredients, its role as a precursor is significant. Its derivatives have been investigated for various biological activities. ontosight.aiacs.org For example, related benzaldehyde derivatives have been explored for anti-inflammatory and antitumor effects. acs.orgmedchemexpress.com The ability to use this compound to build more complex structures is key to developing new drug candidates. chemimpex.com Researchers utilize such bifunctional building blocks to synthesize novel heterocyclic compounds and other molecular frameworks that are scaffolds for potential therapeutics. rsc.orggoogle.com

Overview of Current Research Trajectories

Current research involving this compound and similar bifunctional molecules focuses on leveraging their unique reactivity for advanced organic synthesis. nih.gov A significant trajectory is their use as building blocks for creating novel, complex molecules with specific functions. mdpi.com This includes the synthesis of non-viral gene delivery agents, where the bifunctional nature of the starting material is key to constructing the final, active compound. rsc.org

Research also explores its use in the synthesis of various heterocyclic compounds, which are prevalent in many biologically active molecules. google.com The development of new synthetic protocols that utilize such readily available bifunctional starting materials is an ongoing area of interest, aiming for more efficient and sustainable chemical processes. nih.goviucr.org The compound serves as a model for studying the selective reactions of bifunctional aromatic systems, contributing to a deeper understanding of fundamental organic chemistry principles.

Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.govsigmaaldrich.com |

| Molecular Formula | C₈H₈O₂ | nih.gov |

| Molecular Weight | 136.15 g/mol | nih.gov |

| CAS Number | 52010-98-7 | nih.gov |

| Appearance | Colorless to Yellow Liquid or Solid | sigmaaldrich.com |

| Storage Temperature | 2-8°C, under inert atmosphere | sigmaaldrich.combldpharm.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(hydroxymethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-5-7-2-1-3-8(4-7)6-10/h1-5,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDNQOMJEQKBLBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80520852 | |

| Record name | 3-(Hydroxymethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80520852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52010-98-7 | |

| Record name | 3-(Hydroxymethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52010-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Hydroxymethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80520852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Established Synthetic Pathways

The formation of 3-(Hydroxymethyl)benzaldehyde is most commonly accomplished through the oxidation of readily available starting materials. Additionally, hydrolysis and condensation reactions provide alternative routes to this compound.

Oxidation Reactions of Related Precursors

The targeted oxidation of specific functional groups on aromatic rings is a cornerstone of this compound synthesis. Key precursors for these oxidative transformations include vanillin (B372448), lignin (B12514952), hydroxybenzyl alcohols, and 3-hydroxybenzoic acid.

Lignin, a complex polymer found in plant cell walls, and its derivative vanillin (4-hydroxy-3-methoxybenzaldehyde), can serve as starting materials for producing related benzaldehydes. ontosight.ailookchem.com The oxidation of lignin can be a complex process yielding a mixture of aromatic compounds, including vanillin and syringaldehyde. mdpi.comresearchgate.net Specific oxidative processes can then be applied to these products. For instance, the oxidation of vanillin can be controlled to yield various products, and under certain conditions, can lead to the formation of hydroxylated and methoxylated benzaldehyde (B42025) derivatives. researchgate.netresearchgate.net The aerobic oxidation of lignin model compounds using catalysts like Co(salen) has been studied, demonstrating pathways to both benzaldehydes and benzoquinones. usda.gov

| Precursor | Oxidant/Catalyst | Key Products | Reference |

| Lignin | O₂, NaOH | Formic acid, acetic acid, etc. | mdpi.com |

| Organosolv Lignin | Co-GO, air | Vanillin, vanillic acid | mdpi.com |

| Syringyl alcohol | Co(salen), O₂ | DMBQ, Syringaldehyde | usda.gov |

| Vanillin | Peroxynitrite | Phenoxyl radicals | researchgate.net |

The oxidation of hydroxybenzyl alcohols presents a direct route to hydroxybenzaldehydes. google.comgoogle.com Various oxidizing agents and catalytic systems have been employed for this transformation. For example, the oxidation of 2-hydroxy-3-hydroxymethyl-5-methyl-benzyl alcohol using oxygen in the presence of a platinum-containing catalyst and lead(II) nitrate (B79036) can selectively oxidize one of the methylol groups. google.com Metal-free aerobic oxidation methods, utilizing catalysts like 4-acetamido-TEMPO in combination with nitric acid and hydrochloric acid, have also proven effective for the chemoselective oxidation of secondary benzylic alcohols in lignin model compounds. acs.org The choice of solvent can also influence the reaction, with both aprotic and protic solvents being viable options. google.com

| Precursor | Oxidant/Catalyst | Solvent | Yield | Reference |

| 2-hydroxy-3-hydroxymethyl-5-methyl-benzyl alcohol | O₂, Pt-containing catalyst, Pb(NO₃)₂ | 1.1 N NaOH | - | google.com |

| 4-hydroxy-3,5-di-tert.-butyl-benzyl alcohol | O₂, Pt-containing catalyst, Pb(NO₃)₂ | Acetone/NaOH | 51% (aldehyde content) | google.com |

| Lignin model diols | 4-acetamido-TEMPO, HNO₃, HCl | - | 77-98% | acs.org |

| Benzyl (B1604629) alcohols | Acidic monochromate, PT catalyst | Toluene or Chloroform | >90% | chesci.com |

The reduction of 3-hydroxybenzoic acid has been a known method for producing m-hydroxybenzaldehyde. orgsyn.org Conversely, the oxidation of related benzoic acids can also be a synthetic strategy. While direct oxidation of 3-hydroxybenzoic acid to this compound is less commonly reported, the principles of selective oxidation are relevant. For example, processes have been developed for the selective oxidation of hydroxymethyl groups to formyl groups in the presence of other oxidizable functions on the benzene (B151609) ring. google.com

Hydrolysis-Based Syntheses

Hydrolysis reactions offer another avenue for the synthesis of this compound. One documented method involves the hydrolysis of 3-cyanobenzyl bromide to 3-hydroxymethylbenzonitrile, followed by oxidation to yield the target aldehyde. This two-step process demonstrates the utility of a nitrile group as a precursor to the aldehyde functionality.

| Starting Material | Reagents | Intermediate | Final Product | Reference |

| 3-Cyanobenzyl bromide | 1. aq. NaOH 2. PCC | 3-Hydroxymethylbenzonitrile | 3-(Phenoxymethyl)benzaldehyde (related compound) |

Condensation Reactions

Condensation reactions, such as the Knoevenagel condensation, are powerful tools in carbon-carbon bond formation and can be utilized in the synthesis of derivatives of this compound. rsc.org For example, the reaction of aldehydes with active methylene (B1212753) compounds can lead to the formation of substituted alkenes, which can be further modified. rsc.org Aldol (B89426) condensation reactions, catalyzed by bases like potassium hydroxide, are also fundamental in creating larger molecules from aldehyde precursors. google.com While not a direct synthesis of this compound itself, these reactions are crucial for building more complex structures from it. For instance, the condensation of 4-hydroxy-3-methyl-2-butanone (B1265462) with benzaldehyde and ammonium (B1175870) acetate (B1210297) leads to the formation of a substituted piperidin-4-one, showcasing the reactivity of the aldehyde group. nih.gov

Advanced and Green Synthetic Approaches

In recent years, the development of advanced and green synthetic methodologies has gained significant traction, aiming to improve efficiency, reduce waste, and utilize more environmentally friendly reagents and conditions.

Catalytic Oxidation Methods

Catalytic oxidation offers a powerful and often more selective alternative to stoichiometric oxidizing agents. A notable example is the use of air as the primary oxidant in the presence of a catalyst. For instance, the synthesis of 3,4-dihydroxybenzaldehyde (B13553) can be achieved through the air catalytic oxidation of 3,4-dihydroxy mandelic acid. google.com This process involves dissolving the mandelic acid derivative in water, adjusting the pH to be slightly alkaline, and then introducing air with a catalyst under heated and stirred conditions. google.com The catalyst, often a multi-component composite metal oxide, is crucial for the reaction's success and can often be recovered and reused, making the process more sustainable. google.com

Another approach involves the selective oxidation of benzylic alcohols using heterogeneous catalysts like palladium supported on aluminum oxy-hydroxide (Pd/AlO(OH)) nanoparticles. researchgate.net This method can be performed under solvent-free conditions with a continuous stream of oxygen, often accelerated by ultrasound. researchgate.net The high conversion yields and the reusability of the catalyst highlight the green aspects of this methodology. researchgate.net Furthermore, gold nanoparticles have been shown to selectively oxidize the aldehyde group over a hydroxymethyl group in aqueous phases, demonstrating high selectivity with hydrogen peroxide as the oxidant. ustc.edu.cn

The selective oxidation of specific functional groups in a molecule containing multiple oxidizable sites is a key challenge. For example, in the synthesis of 4-hydroxybenzaldehyde (B117250) derivatives, selective oxidation of a hydroxymethyl or formyl group at a specific position relative to a hydroxyl group can be achieved using molecular oxygen and a catalyst. google.com The reaction conditions, including temperature and catalyst choice, are critical for controlling the selectivity of these oxidations. google.com

| Catalyst System | Substrate | Oxidant | Key Features | Yield |

| Multi-component composite metal oxide | 3,4-Dihydroxy mandelic acid | Air | Recyclable catalyst, suitable for large-scale production. google.com | 72.3-90.7% google.com |

| Pd/AlO(OH) nanoparticles | Benzyl alcohols | O2 | Solvent-free, ultrasonic conditions, high conversion. researchgate.net | High researchgate.net |

| Gold nanoparticles | 4-(Hydroxymethyl)benzaldehyde | H2O2 | High selectivity for aldehyde oxidation, aqueous phase. ustc.edu.cn | 100% conversion ustc.edu.cn |

| Nickel catalyst | Alcohols, Aldehydes | Commercial bleach | Can be performed without organic solvent. researchgate.net | 70-95% researchgate.net |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govmdpi.com This technique has been successfully applied to the synthesis of various heterocyclic compounds and can be particularly advantageous in solvent-free conditions. cem.com

In the context of reactions involving benzaldehydes, microwave irradiation has been used to facilitate condensation reactions. For example, the condensation of substituted benzaldehydes with 3-substituted hydantoins can be accelerated using microwaves, leading to the formation of benzylhydantoin alcohols as major products. researchgate.net Similarly, the synthesis of hydroxybenzylidene-andrographolides from andrographolide (B1667393) and hydroxybenzaldehyde has been achieved with good yields under microwave irradiation. japsonline.com The key advantages of MAOS include a significant reduction in reaction time, improved energy efficiency, and often enhanced product yields. japsonline.com

| Reaction Type | Reactants | Solvent | Key Advantages | Yield |

| Condensation | Substituted benzaldehydes, 3-substituted hydantoins | N/A | Rapid heating, isolation of alcohol intermediates. researchgate.net | Major product researchgate.net |

| Condensation | Andrographolide, Hydroxybenzaldehyde | N/A | Shorter reaction time, good yields. japsonline.com | 85-86% japsonline.com |

| Condensation | 4-Hydroxy-3-(3-methyl-2-butenyl)acetophenone, Benzaldehyde | Ethanol (B145695)/Water | Green synthesis, good yields. bolivianchemistryjournal.org | N/A |

Chemo-Enzymatic Synthesis

Chemo-enzymatic synthesis combines the selectivity of enzymatic transformations with the versatility of chemical reactions to create efficient and stereoselective synthetic routes. nih.gov Enzymes, such as alcohol dehydrogenases, can be used for the stereoselective reduction of prochiral ketones to chiral alcohols. ntnu.no This approach is particularly valuable for producing enantiomerically pure compounds. ntnu.no

A key strategy in chemo-enzymatic synthesis is the use of sequential biocatalytic cascades. For instance, a one-pot ene reductase (ERED)/imine reductase (IRED) cascade can be used to convert α,β-unsaturated aldehydes into chiral amines with excellent enantioselectivity. rsc.org This biocatalytic step can then be followed by a chemical reaction, such as a Buchwald–Hartwig cyclization, to construct complex chiral molecules like 3-substituted tetrahydroquinolines. rsc.org Similarly, a cascade involving a carboligase, a transaminase, and a norcoclaurine synthase (NCS) can be employed to synthesize 1-benzyl-tetrahydroisoquinolines. researchgate.net

Solvent-Free and Environmentally Benign Protocols

The development of solvent-free and environmentally benign reaction protocols is a cornerstone of green chemistry. These methods aim to minimize or eliminate the use of hazardous organic solvents, thereby reducing waste and environmental impact. cem.com

Solvent-free reactions can be promoted by grinding solid reactants together, sometimes with a catalyst, which can be highly efficient and energy-saving. tandfonline.com For example, the Knoevenagel condensation of benzaldehydes with malonic acid can be performed in a solvent-free manner using environmentally benign amines or ammonium salts as catalysts, followed by solid-phase decarboxylation to yield α,β-unsaturated acids with high purity. researchgate.net

Another green approach is the use of water as a reaction solvent. Water is an abundant, non-toxic, and non-flammable solvent, making it an attractive alternative to organic solvents. The synthesis of 4,4′-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives has been successfully carried out in water via a one-pot pseudo five-component reaction. academie-sciences.fr

The use of heterogeneous catalysts that can be easily separated from the reaction mixture and reused also contributes to the environmental benignity of a synthetic process. researchgate.net

Control of Selectivity and Yield in Synthesis

Controlling selectivity and maximizing yield are paramount in chemical synthesis. In the synthesis of this compound and related compounds, several factors influence these outcomes.

The choice of catalyst and reaction conditions is critical for achieving high selectivity. For instance, in the catalytic oxidation of methylarenes to benzaldehydes, an iron-based catalyst with polymethylhydrosiloxane (B1170920) as a promoter can achieve high yields and selectivities, avoiding the common problem of over-oxidation to carboxylic acids. nih.gov Similarly, in the hydrogenation of nitroarenes, the choice of solvent can dramatically affect selectivity. For example, using dichloromethane (B109758) as a solvent can lead to excellent conversion and selectivity, inhibiting side reactions like dehalogenation. rsc.org

In electrophilic substitution reactions, the nature of the substituents on the aromatic ring can influence the reaction rate and yield. Electron-withdrawing groups on benzaldehydes often lead to enhanced reaction rates and product yields in Friedel-Crafts type reactions with indoles under solvent-free conditions. beilstein-journals.org

Furthermore, droplet flow-assisted electrosynthesis offers a method to tune selectivity and yield by controlling the electrolysis potential. semanticscholar.org This technique has been shown to achieve high selectivity and yield for the oxidation of benzyl alcohol to benzaldehyde under ambient conditions. semanticscholar.org

| Reaction Type | Key Factor for Control | Observation | Reference |

| Catalytic Oxidation | Catalyst and Promoter | Iron catalyst with PMHS prevents over-oxidation of methylarenes. nih.gov | nih.gov |

| Hydrogenation | Solvent | Dichloromethane enhances selectivity in nitroarene reduction. rsc.org | rsc.org |

| Friedel-Crafts Reaction | Substituent Effects | Electron-withdrawing groups on benzaldehyde increase yield. beilstein-journals.org | beilstein-journals.org |

| Electrosynthesis | Electrolysis Potential | Tuning potential controls selectivity in benzyl alcohol oxidation. semanticscholar.org | semanticscholar.org |

Purification and Isolation Techniques for Synthetic Products

The effective purification and isolation of this compound from reaction mixtures are critical steps to ensure the high purity required for its various applications. The choice of purification method is largely dependent on the initial purity of the crude product and the nature of the impurities present. Common techniques employed include chromatography, distillation, and recrystallization.

Chromatographic Methods

Flash chromatography is a frequently utilized method for the purification of this compound. prepchem.comprepchem.com This technique is particularly effective for separating the target compound from unreacted starting materials and byproducts.

One common procedure involves the use of a silica (B1680970) gel column. rsc.org The crude product is loaded onto the column and eluted with a solvent system, typically a mixture of ethyl acetate and hexane (B92381). prepchem.com The polarity of the solvent mixture can be adjusted to achieve optimal separation. For instance, a 30% ethyl acetate in hexane mixture has been successfully used. prepchem.com Another example uses a 50% ether in hexane solvent system for flash chromatography. prepchem.com

The progress of the separation is monitored by techniques such as thin-layer chromatography (TLC), which helps in identifying the fractions containing the purified product. prepchem.com

Table 1: Chromatographic Purification of this compound

| Technique | Stationary Phase | Eluent/Mobile Phase | Research Finding | Citation |

| Flash Chromatography | Silica Gel | 30% Ethyl Acetate / Hexane | Effective for purifying the product from a reaction mixture of isophthalaldehyde (B49619) and NaBH4 in ethanol. | prepchem.com |

| Flash Chromatography | Silica Gel | 50% Ether / Hexane | Used to afford the pure title compound after quenching with ammonium acetate and extraction. | prepchem.com |

| Column Chromatography | Silica Gel | Not Specified | Mentioned as a purification method for the compound. | rsc.org |

Distillation and Recrystallization

For compounds with suitable volatility and thermal stability, distillation can be an effective purification method. Vacuum distillation is particularly useful for high-boiling-point compounds as it allows for distillation at lower temperatures, thus preventing thermal decomposition. sciencemadness.org While specific examples for this compound are not detailed in the provided results, general procedures for related benzaldehydes often involve steam distillation followed by vacuum distillation to achieve high purity. prepchem.com

Recrystallization is another powerful technique for purifying solid compounds. This method relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For some related hydroxybenzaldehydes, recrystallization from water or benzene has been employed. orgsyn.orggoogle.com The process often involves dissolving the crude product in a hot solvent, followed by filtration to remove insoluble impurities. The solution is then allowed to cool slowly, inducing the crystallization of the pure compound, which can then be collected by filtration. orgsyn.org

Other Purification Strategies

In some synthetic procedures, an initial workup is performed before the primary purification step. This can involve quenching the reaction with a suitable reagent, such as aqueous ammonium acetate, followed by extraction with an organic solvent like ethyl acetate. prepchem.comprepchem.com The organic layer is then washed, dried, and concentrated to yield the crude product, which is subsequently purified by one of the methods described above.

For instance, after the synthesis of this compound, the reaction mixture can be poured into 25% aqueous ammonium acetate, the ethanol evaporated, and the product extracted with ethyl acetate. prepchem.com Similarly, another procedure involves quenching with 25% ammonium acetate, extraction with ethyl acetate, washing with brine, drying over sodium sulfate, and then evaporation to dryness before chromatographic purification. prepchem.com

Chemical Reactivity and Reaction Mechanisms

Fundamental Reactivity of Aldehyde and Hydroxyl Functional Groups

The aldehyde group is characterized by a carbonyl center (C=O), where the carbon atom is sp² hybridized. Due to the high electronegativity of oxygen, the carbonyl group is strongly polarized, rendering the carbon atom electrophilic and the oxygen atom nucleophilic. This polarity is the primary driver of the aldehyde's reactivity. The hydroxymethyl group, a primary alcohol, primarily engages in reactions involving the oxygen's lone pairs and the acidity of the hydroxyl proton.

The most characteristic reaction of the aldehyde group is nucleophilic addition. The electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield an alcohol.

A general mechanism for this process is as follows:

Nucleophilic Attack: A nucleophile (:Nu⁻) attacks the partially positive carbonyl carbon.

Intermediate Formation: The electrons from the carbon-oxygen double bond move to the oxygen atom, creating a tetrahedral alkoxide intermediate.

Protonation: The negatively charged oxygen is protonated by a protic solvent or a weak acid to form the final alcohol product.

Common nucleophilic addition reactions for aldehydes like 3-(Hydroxymethyl)benzaldehyde include the formation of cyanohydrins (with HCN), acetals (with alcohols), and imines (with primary amines).

The hydroxymethyl group confers the ability to participate in hydrogen bonding. The oxygen atom, with its lone pairs of electrons, can act as a hydrogen bond acceptor, while the hydrogen atom of the hydroxyl group can act as a hydrogen bond donor. These interactions significantly influence the compound's physical properties, such as boiling point and solubility. Intermolecular hydrogen bonding can occur between molecules of this compound, leading to associations in the liquid and solid states. It can also form hydrogen bonds with solvent molecules like water, enhancing its solubility.

Reaction Pathways and Mechanisms

The presence of both an aldehyde and a primary alcohol group allows for a variety of reaction pathways, including oxidation, reduction, and condensation.

The aldehyde group of this compound is readily oxidized to a carboxylic acid. This is a common transformation for aldehydes and can be achieved with various oxidizing agents. The primary alcohol of the hydroxymethyl group can also be oxidized, potentially leading to the same carboxylic acid or, under controlled conditions, back to an aldehyde.

Selective oxidation of the aldehyde in the presence of the alcohol is a key challenge. However, mild oxidizing agents tend to favor the conversion of the aldehyde. For instance, oxidation can yield 3-(hydroxymethyl)benzoic acid or, with a stronger oxidant, potentially oxidize both functional groups to yield benzene-1,3-dicarboxylic acid (isophthalic acid). A common product derived from the oxidation of the aldehyde group is 3-formylbenzoic acid, though this implies the hydroxymethyl group was the starting point of oxidation.

Table 1: Representative Oxidation Reactions

| Starting Material | Oxidizing Agent | Major Product |

|---|---|---|

| This compound | Mild Oxidant (e.g., Tollens' reagent) | 3-(Hydroxymethyl)benzoic acid |

| This compound | Strong Oxidant (e.g., KMnO₄, heat) | Benzene-1,3-dicarboxylic acid |

Both the aldehyde and the hydroxymethyl group can be subjects of reduction, although the aldehyde's carbonyl is significantly more reactive towards common reducing agents. The reduction of the aldehyde group yields a primary alcohol.

A standard method for this transformation is the use of sodium borohydride (B1222165) (NaBH₄). The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon, forming the alkoxide intermediate, which is subsequently protonated during workup to give the final diol product.

For example, the reduction of this compound with NaBH₄ yields benzene-1,3-dimethanol. prepchem.com This is a chemoselective reduction, as NaBH₄ is typically not strong enough to reduce the benzyl (B1604629) alcohol moiety further under standard conditions.

Table 2: Representative Reduction Reactions

| Starting Material | Reducing Agent | Major Product |

|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) | Benzene-1,3-dimethanol prepchem.com |

| Isophthalaldehyde (B49619) | Sodium Borohydride (NaBH₄) | This compound prepchem.com |

The aldehyde group can participate in condensation reactions, most notably the aldol (B89426) condensation and its variants. Since this compound lacks α-hydrogens, it cannot enolize and act as the nucleophilic component in a self-condensation reaction. However, it can act as the electrophilic partner in a crossed-aldol reaction with an enolizable aldehyde or ketone.

A key example is the Claisen-Schmidt condensation, where an aromatic aldehyde reacts with a ketone or an aldehyde containing α-hydrogens in the presence of a base (like NaOH). gordon.eduwikipedia.org In this reaction, the base abstracts an α-hydrogen from the enolizable partner to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting β-hydroxy carbonyl compound typically undergoes rapid dehydration to form a stable, conjugated α,β-unsaturated product. nih.gov

Derivatization Reactions

The presence of both an aldehyde and a primary alcohol functional group allows for a variety of derivatization reactions targeting one or both sites. These reactions are crucial for synthesizing more complex molecules or for protecting one group while the other is being modified.

The hydroxyl group can undergo esterification or etherification. The synthesis of ethers from alcohols is a common derivatization. General methods applicable to this compound include the Williamson ether synthesis, which involves the SN2 reaction of the corresponding alkoxide with an alkyl halide, and the acid-catalyzed dehydration of alcohols. libretexts.orgbyjus.com For the Williamson synthesis, a strong base is first used to deprotonate the hydroxymethyl group to form an alkoxide, which then acts as a potent nucleophile. youtube.com

The aldehyde group is readily derivatized through reactions typical of carbonyl compounds. A notable example is the formation of an oxime through condensation with hydroxylamine. byjus.com This reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by dehydration, to yield the corresponding aldoxime. masterorganicchemistry.com This particular derivatization is not only a means of protecting the aldehyde but also serves as the precursor for the Beckmann rearrangement. masterorganicchemistry.comwikipedia.org

| Functional Group | Reaction Type | Reagent(s) | Product Type |

| Hydroxymethyl | Etherification | Alkyl halide, Base (e.g., NaH) | Ether |

| Hydroxymethyl | Esterification | Acyl chloride or Carboxylic acid | Ester |

| Aldehyde | Oxime Formation | Hydroxylamine (NH₂OH) | Oxime |

| Aldehyde | Acetal Formation | Alcohol, Acid catalyst | Acetal |

Rearrangement Processes

The structure of this compound does not lend itself to direct rearrangement but its derivatives can undergo significant rearrangement processes. These reactions are powerful tools for transforming the carbon skeleton and functional groups.

Beckmann Rearrangement: The oxime derived from this compound can undergo the Beckmann rearrangement. byjus.comwikipedia.org This reaction is typically catalyzed by acid, which protonates the oxime's hydroxyl group, turning it into a good leaving group. masterorganicchemistry.com A subsequent migration of the group anti-periplanar to the leaving group from carbon to nitrogen occurs. organic-chemistry.org For aldoximes, this involves a hydride shift, which, after loss of water and deprotonation, results in the formation of a nitrile. masterorganicchemistry.com This process converts the aldehyde functionality into a nitrile, specifically yielding 3-(hydroxymethyl)benzonitrile.

Claisen Rearrangement: A potential rearrangement process for a derivative of this compound is the aromatic Claisen rearrangement. This researchgate.netresearchgate.net-sigmatropic rearrangement requires the initial conversion of the hydroxymethyl group into an allyl ether. organic-chemistry.orglibretexts.org Upon heating, this allyl aryl ether derivative can undergo a concerted, intramolecular rearrangement. libretexts.orgwikipedia.org The reaction proceeds through a cyclic, six-membered transition state, leading to the formation of an ortho-allyl substituted intermediate, which then tautomerizes to regain aromaticity. libretexts.orgwikipedia.org If both ortho positions are blocked, the allyl group can subsequently migrate to the para position via a Cope rearrangement. organic-chemistry.org

Kinetic and Mechanistic Studies

Investigation of Reaction Kinetics

While specific kinetic studies on this compound are not extensively documented, the kinetic behavior of substituted benzaldehydes in various reactions has been thoroughly investigated, providing a framework for understanding its reactivity.

For instance, the oxidation of substituted benzaldehydes to their corresponding benzoic acids is a well-studied reaction. Kinetic analyses of these oxidations, for example by benzyltrimethylammonium (B79724) chlorobromate, show that the reaction is typically first order with respect to both the benzaldehyde (B42025) and the oxidizing agent. nih.gov The rate of such reactions is highly dependent on the electronic nature of the substituents on the aromatic ring. nih.gov The rates of oxidation for a series of meta- and para-substituted benzaldehydes have been successfully correlated using Charton's triparametric LDR (Localized, Delocalized, Resonance) equation, which quantifies the influence of field, resonance, and steric effects. nih.gov

Another relevant reaction is the formation of adducts with bisulfite. The kinetics of benzaldehyde-S(IV) adduct formation follow a three-term rate law, with rate-limiting steps involving the nucleophilic attack of SO₃²⁻ and HSO₃⁻ on the carbonyl carbon. lookchem.com The intrinsic rate constants for these processes have been determined, providing quantitative insight into the reaction mechanism. lookchem.com For this compound, the presence of the hydroxymethyl group would be expected to influence the reaction rate through its electronic effects, consistent with observations for other substituted benzaldehydes. lookchem.com

| Reaction | Reactant | Kinetic Parameter | Value | Conditions |

| S(IV) Adduct Formation | Benzaldehyde | k₁ (SO₃²⁻ attack) | (2.15 ± 0.09) x 10⁴ M⁻¹s⁻¹ | 25 °C, µ = 1.0 M |

| S(IV) Adduct Formation | Benzaldehyde | k₂ (HSO₃⁻ attack) | (0.71 ± 0.03) M⁻¹s⁻¹ | 25 °C, µ = 1.0 M |

| S(IV) Adduct Formation | Benzaldehyde | Equilibrium Constant (K) | (0.98 ± 0.11) x 10³ M⁻¹ | 25 °C, µ = 1.0 M |

Data adapted from a kinetic study on the formation of benzaldehyde-S(IV) adducts. lookchem.com

Elucidation of Reaction Intermediates

The elucidation of transient species, or reaction intermediates, is fundamental to understanding a reaction's mechanism. For reactions involving this compound, several types of intermediates can be postulated based on the reaction type.

In nucleophilic additions to the carbonyl group, such as the formation of an oxime or an acetal, a tetrahedral intermediate is formed. This occurs when the nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a new single bond, resulting in an alkoxide intermediate which is subsequently protonated.

In the Claisen rearrangement of an allyl ether derivative of this compound, the reaction proceeds through a concerted, pericyclic mechanism. The key intermediate formed immediately after the rearrangement is a non-aromatic 6-allyl-2,4-cyclohexadienone . libretexts.org This intermediate rapidly undergoes a proton shift (tautomerization) to restore the energetically favorable aromatic ring. libretexts.org

Oxidation reactions of aldehydes can proceed through various intermediates depending on the oxidant and conditions. For example, some oxidation mechanisms may involve an electron-deficient reaction center in the rate-determining step. nih.gov The reduction of the aldehyde group, for instance with sodium borohydride (NaBH₄), proceeds through the nucleophilic attack of a hydride ion on the carbonyl carbon, forming a tetrahedral alkoxide intermediate . This intermediate is then protonated during the workup step to yield the primary alcohol.

Computational Approaches to Reaction Mechanisms

Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level, offering insights that are often difficult to obtain through experimental means alone. Density Functional Theory (DFT) is a particularly prominent method used to study the reaction mechanisms of aldehydes. rsc.orgresearchgate.net

These computational approaches can be used to map the entire potential energy surface of a reaction. This involves calculating the geometries and energies of reactants, products, and all relevant transition states and intermediates. researchgate.net By identifying the transition state with the highest energy barrier, the rate-determining step of a reaction can be determined. rsc.org

For reactions involving substituted benzaldehydes, DFT has been used to investigate stereoselectivity, as seen in the N-heterocyclic carbene (NHC)-catalyzed cycloaddition of ketenes and benzaldehydes. rsc.org Such studies can elucidate why a particular stereoisomer is formed preferentially by comparing the energy barriers of the different pathways leading to each product. rsc.org Furthermore, computational methods like Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) analysis can be used to study intramolecular interactions, such as hydrogen bonding in benzaldehyde oximes, which can influence conformation and reactivity. researchgate.net Hirshfeld surface analysis and lattice energy calculations have also been employed to understand the intermolecular interactions that dictate crystal packing in substituted benzaldehyde derivatives. nih.govrsc.org

| Computational Method | Application in Mechanistic Studies | Investigated Properties |

| Density Functional Theory (DFT) | Mapping potential energy surfaces, determining reaction pathways. rsc.orgresearchgate.net | Geometries, frequencies, and energies of reactants, intermediates, and transition states. researchgate.net |

| Intrinsic Reaction Coordinate (IRC) | Verifying that a calculated transition state connects the correct reactant and product. researchgate.net | Reaction path confirmation. |

| Natural Bond Orbital (NBO) | Analyzing charge distribution and hyperconjugative interactions. researchgate.net | Intramolecular hydrogen bonding, charge transfer. |

| Hirshfeld Surface Analysis | Visualizing and quantifying intermolecular contacts in crystal structures. nih.govrsc.org | C-H···O hydrogen bonds, π–π stacking, halogen bonding. nih.gov |

| QSPR (Quantitative Structure-Property Relationship) | Predicting physicochemical properties based on molecular descriptors. researchgate.net | Correlation of molecular structure with properties like NMR chemical shifts. researchgate.net |

Derivatives and Analogues: Synthesis and Structure Activity Relationships

Design Principles for Novel Derivatives

The design of new derivatives of 3-(hydroxymethyl)benzaldehyde is guided by established medicinal chemistry principles aimed at enhancing biological activity, selectivity, and pharmacokinetic properties. Key strategies include:

Pharmacophore-Based Design: This approach involves identifying the essential structural features (pharmacophore) responsible for a desired biological activity. For this compound derivatives, this could involve the spatial arrangement of the aromatic ring, the hydrogen-bonding capacity of the hydroxymethyl group, and the electrophilic nature of the aldehyde. By understanding the target's binding site, modifications can be rationally designed to optimize interactions.

Bioisosteric Replacement: This strategy involves substituting a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's profile. For instance, the hydroxymethyl group could be replaced with other hydrogen bond donors or acceptors, or the aromatic ring could be substituted with bioisosteric heterocycles to modulate properties like solubility, metabolism, and target affinity.

Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, computational tools can be used to design derivatives that fit optimally into the binding pocket. This allows for the precise placement of functional groups to maximize favorable interactions and minimize steric clashes.

Diversity-Oriented Synthesis: This approach aims to create a wide range of structurally diverse molecules from a common starting material. For this compound, this could involve combinatorial approaches to generate libraries of derivatives with varied substituents on the aromatic ring, and modifications at the hydroxymethyl and aldehyde positions.

Synthetic Strategies for Derivatization

The chemical reactivity of the hydroxymethyl and aldehyde groups, as well as the aromatic ring, provides multiple avenues for the synthesis of a diverse range of derivatives.

Modification of the Hydroxymethyl Group

The primary alcohol of the hydroxymethyl group is a key site for derivatization. Common modifications include:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) yields esters. This can be used to introduce a variety of functional groups and modulate lipophilicity.

Etherification: Conversion to ethers can be achieved through reactions such as the Williamson ether synthesis. This allows for the introduction of alkyl, aryl, or other substituted groups, potentially altering solubility and metabolic stability.

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid, providing a new functional handle for further derivatization, such as amide formation.

Halogenation: Substitution of the hydroxyl group with a halogen (e.g., via reaction with thionyl chloride) creates a reactive intermediate that can be used for subsequent nucleophilic substitution reactions.

Modification of the Aldehyde Group

The aldehyde functionality is highly reactive and serves as a gateway to numerous derivatives:

Oxidation: The aldehyde can be readily oxidized to a carboxylic acid, creating a different set of potential interactions with biological targets.

Reduction: Reduction of the aldehyde yields the corresponding diol, 3-(hydroxymethyl)benzyl alcohol, which can alter the electronic and steric properties of the molecule.

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent forms secondary or tertiary amines, respectively. This is a powerful method for introducing nitrogen-containing functional groups.

Wittig and Related Reactions: The aldehyde can be converted to an alkene through reactions like the Wittig, Horner-Wadsworth-Emmons, or Julia olefination, allowing for the extension of the carbon skeleton and the introduction of diverse substituents.

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds in the presence of a base leads to the formation of α,β-unsaturated systems, which are common pharmacophores in various bioactive molecules.

Modifications of the Aromatic Ring System

The benzene (B151609) ring of this compound can be functionalized through various aromatic substitution reactions:

Electrophilic Aromatic Substitution: The existing substituents direct incoming electrophiles primarily to the ortho and para positions relative to the hydroxymethyl group (an ortho, para-director) and meta to the aldehyde group (a meta-director). Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

Nucleophilic Aromatic Substitution: While less common for this electron-rich system, nucleophilic aromatic substitution can be achieved if the ring is activated with strongly electron-withdrawing groups.

Metal-Catalyzed Cross-Coupling Reactions: The introduction of a halogen onto the aromatic ring allows for a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon and carbon-heteroatom bonds and the introduction of complex substituents.

Formation of Schiff Bases and Related Compounds

One of the most extensively studied classes of derivatives of benzaldehydes are Schiff bases, formed by the condensation reaction between the aldehyde group and a primary amine. This reaction creates an imine or azomethine linkage (-C=N-).

The general reaction for the formation of a Schiff base from this compound is as follows:

These Schiff bases are versatile ligands that can coordinate with various metal ions to form metal complexes. The formation of these complexes can significantly enhance the biological activity of the parent Schiff base. The coordination often occurs through the nitrogen of the imine group and another donor atom, if present in the amine reactant. The biological properties of these Schiff bases and their metal complexes are a subject of ongoing research, with many exhibiting promising antimicrobial, antioxidant, and anticancer activities.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. While specific, comprehensive SAR data for a wide range of this compound derivatives is not extensively compiled in publicly available literature, general principles can be inferred from studies on related benzaldehyde (B42025) derivatives, particularly Schiff bases.

For antimicrobial activity, the following general SAR observations have been made for Schiff bases derived from substituted benzaldehydes:

Nature of the Amine: The structure of the amine condensed with the benzaldehyde plays a significant role. Aromatic amines often lead to more potent compounds than aliphatic amines. The presence of heterocyclic rings in the amine moiety can also enhance activity.

Substituents on the Benzaldehyde Ring: The position and nature of substituents on the benzaldehyde ring influence activity. Electron-withdrawing groups (e.g., -NO₂, -Cl) or electron-donating groups (e.g., -OH, -OCH₃) can modulate the electronic properties of the entire molecule and its ability to interact with biological targets. The hydroxymethyl group at the meta position in the parent compound provides a point for hydrogen bonding which could be crucial for receptor interaction.

Metal Complexation: The chelation of Schiff bases with metal ions (e.g., Cu(II), Ni(II), Co(II), Zn(II)) often leads to a significant enhancement of antimicrobial activity compared to the free ligand. This is often attributed to Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its transport across the microbial cell membrane.

Below is an illustrative data table based on hypothetical Minimum Inhibitory Concentration (MIC) values for a series of Schiff base derivatives of this compound against a bacterial strain, demonstrating potential SAR trends.

Table 1: Hypothetical Antimicrobial Activity (MIC, µg/mL) of this compound Schiff Base Derivatives

| Compound ID | R Group (from R-NH₂) | MIC (µg/mL) vs. S. aureus | SAR Observation |

| 1 | Phenyl | 128 | Baseline activity with a simple aromatic amine. |

| 2 | 4-Chlorophenyl | 64 | Introduction of an electron-withdrawing group enhances activity. |

| 3 | 4-Methoxyphenyl | 128 | An electron-donating group shows similar activity to the unsubstituted phenyl. |

| 4 | 2-Hydroxyphenyl | 32 | The ortho-hydroxyl group significantly increases activity, possibly due to chelation potential. |

| 5 | Pyridin-2-yl | 64 | A heterocyclic amine shows good activity. |

| 6 | Cyclohexyl | 256 | The aliphatic amine derivative is less active than aromatic counterparts. |

This table is for illustrative purposes only and does not represent actual experimental data.

Similarly, for antioxidant activity, the presence of phenolic hydroxyl groups is often a key determinant. Derivatives where the hydroxymethyl group is modified to or replaced by a phenolic hydroxyl group would be expected to show enhanced radical scavenging activity. The position of these hydroxyl groups on the aromatic ring is also critical, with ortho and para substitutions often being more effective than meta.

Regioselective Synthesis of Substituted Analogues of this compound and Structure-Activity Relationships

Extensive literature searches for detailed research findings on the regioselective synthesis of substituted analogues of this compound and their structure-activity relationships have yielded limited specific information. The available scientific literature does not provide a substantial body of work focused on the regioselective functionalization of this particular compound or the systematic evaluation of its derivatives for specific biological or chemical activities.

General principles of electrophilic aromatic substitution can be applied to predict the likely outcomes of such reactions on this compound. The benzene ring in this molecule is substituted with a hydroxymethyl group (-CH₂OH) at the 1-position and a formyl group (-CHO) at the 3-position. The hydroxymethyl group is a weakly activating, ortho-, para-directing group, while the formyl group is a deactivating, meta-directing group. The directing effects of these two substituents would collectively influence the position of an incoming electrophile.

Specifically, the positions ortho and para to the hydroxymethyl group are positions 2, 4, and 6. The positions meta to the formyl group are positions 1 and 5. Therefore, electrophilic substitution would be predicted to occur preferentially at positions 2, 4, and 6, which are activated by the hydroxymethyl group, and also at position 5, which is the only position meta to the deactivating formyl group and not sterically hindered. The interplay between these directing effects would likely result in a mixture of isomers, and achieving high regioselectivity would be a significant synthetic challenge.

Due to the absence of detailed research findings, a comprehensive and scientifically accurate article on the regioselective synthesis and structure-activity relationships of this compound analogues, including data tables with research findings, cannot be generated at this time.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. Analysis of 3-(Hydroxymethyl)benzaldehyde through various NMR techniques provides unambiguous evidence for its structure.

¹H NMR Spectroscopic Analysis

The proton NMR (¹H NMR) spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The aldehydic proton characteristically appears as a singlet at approximately 10.01 ppm. The aromatic protons, due to their distinct positions on the benzene (B151609) ring, exhibit a complex splitting pattern in the range of 7.50-7.89 ppm. The benzylic protons of the hydroxymethyl group are observed as a singlet at around 4.75 ppm, and the hydroxyl proton typically appears as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CHO | ~10.01 | Singlet |

| Aromatic-H | ~7.50-7.89 | Multiplet |

| -CH₂OH | ~4.75 | Singlet |

| -OH | Variable, broad singlet |

¹³C NMR Spectroscopic Analysis

The carbon-13 NMR (¹³C NMR) spectrum complements the ¹H NMR data by providing insights into the carbon skeleton. The carbonyl carbon of the aldehyde group is the most deshielded, with a chemical shift around 193.0 ppm. The aromatic carbons resonate in the region of 128.0 to 142.0 ppm, with the carbon atom attached to the hydroxymethyl group appearing at a distinct chemical shift within this range. The benzylic carbon of the hydroxymethyl group is typically found at approximately 64.0 ppm.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| -CHO | ~193.0 |

| Aromatic-C | ~128.0-142.0 |

| -CH₂OH | ~64.0 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by a strong, broad absorption band for the hydroxyl (O-H) stretch, typically in the region of 3200-3600 cm⁻¹. The aldehydic C-H stretch appears as two weak bands around 2820 and 2720 cm⁻¹. A very strong and sharp absorption peak corresponding to the carbonyl (C=O) stretch of the aldehyde is observed at approximately 1700 cm⁻¹. Aromatic C-H stretching vibrations are seen just above 3000 cm⁻¹, while the C-O stretching of the primary alcohol is found in the 1050-1000 cm⁻¹ region. Raman spectroscopy provides complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |

| Aromatic C-H | C-H Stretch | >3000 |

| Aldehyde (-CHO) | C-H Stretch | ~2820 and ~2720 |

| Aldehyde (-CHO) | C=O Stretch | ~1700 (strong) |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Hydroxymethyl (-CH₂OH) | C-O Stretch | 1050-1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the ultraviolet region. Typically, two main absorption bands are expected for the benzene ring: the primary band (π → π) around 200-210 nm and the secondary, fine-structured band (π → π) between 250-270 nm. The presence of the aldehyde group, a chromophore, can cause a bathochromic (red) shift in these absorptions. A weak n → π* transition for the carbonyl group may also be observed at longer wavelengths, typically above 300 nm.

| Electronic Transition | Approximate λmax (nm) |

|---|---|

| π → π* (Primary) | ~200-210 |

| π → π* (Secondary) | ~250-270 |

| n → π* (Carbonyl) | >300 (weak) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. For this compound (C₈H₈O₂), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 136. The fragmentation pattern would likely involve the loss of a hydrogen atom to give a stable [M-1]⁺ ion at m/z 135. Another significant fragmentation pathway could be the loss of the formyl radical (-CHO) to produce a fragment at m/z 107. Further fragmentation could involve the loss of the hydroxymethyl group or rearrangements of the aromatic ring, providing a unique mass spectral fingerprint for the compound.

| m/z | Proposed Fragment |

|---|---|

| 136 | [M]⁺ (Molecular Ion) |

| 135 | [M-H]⁺ |

| 107 | [M-CHO]⁺ |

X-ray Diffraction (XRD) Analysis

X-ray Diffraction (XRD) is a powerful non-destructive analytical technique used to analyze the atomic and molecular structure of crystalline materials. creative-biostructure.comcarleton.edu By directing X-rays at a sample and measuring the angles at which they are diffracted, researchers can deduce detailed information about the crystal lattice, including unit cell dimensions, bond lengths, and bond angles. creative-biostructure.comcarleton.edu

Single Crystal X-ray Diffraction

Single Crystal X-ray Diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. creative-biostructure.comjst.go.jp The technique requires a high-quality single crystal, typically 0.1-0.3 mm in size, which is mounted and rotated in a monochromatic X-ray beam. fiveable.me The interaction between the X-rays and the crystal's electron clouds produces a unique diffraction pattern of spots, or reflections. fiveable.me

The analysis of this pattern allows for the determination of the unit cell parameters (the fundamental repeating unit of the crystal), the crystal system, and the specific arrangement of every atom within the molecule. uwaterloo.ca This provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. creative-biostructure.com While this technique is invaluable for structural elucidation, specific crystallographic data for this compound is not publicly available in the reviewed literature. A hypothetical data table below illustrates the kind of parameters that would be obtained from such an analysis.

Table 1: Hypothetical Single Crystal XRD Data for this compound

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | e.g., 8.5 |

| b (Å) | e.g., 5.4 |

| c (Å) | e.g., 14.2 |

| α (°) | 90 |

| β (°) | e.g., 95.5 |

| γ (°) | 90 |

| Volume (ų) | e.g., 645.0 |

| Z (molecules/unit cell) | 4 |

Powder X-ray Diffraction

Powder X-ray Diffraction (PXRD) is utilized when obtaining a suitable single crystal is not feasible. jst.go.jp This technique is performed on a polycrystalline powder, which contains thousands of tiny, randomly oriented crystallites. iastate.edu When the powder is exposed to an X-ray beam, the random orientation of the crystallites ensures that some are always in the correct position to satisfy Bragg's Law, resulting in a diffraction pattern of concentric rings. iastate.edu

The resulting diffractogram is a plot of intensity versus the diffraction angle (2θ). While PXRD provides less detailed structural information than its single-crystal counterpart, it is highly effective for identifying crystalline phases, determining phase purity, and detecting polymorphism (the existence of multiple crystalline forms). iastate.eduicdd.com The pattern serves as a unique "fingerprint" for a specific crystalline solid. No experimental PXRD data for this compound was found in the surveyed scientific literature.

Advanced Characterization Techniques

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. For organic compounds, this most commonly involves CHN (Carbon, Hydrogen, Nitrogen) analysis, where a sample is combusted, and the resulting gaseous products (CO₂, H₂O, N₂) are quantified to calculate the percentage of each element. ucalgary.ca This experimental data is then compared against the theoretical percentages calculated from the compound's molecular formula to confirm its elemental composition and purity. davidson.edu

For this compound, with the molecular formula C₈H₈O₂, the theoretical elemental composition can be calculated. Experimental data from a laboratory analysis would be expected to closely match these theoretical values.

Table 2: Elemental Composition of this compound (C₈H₈O₂)

| Element | Symbol | Atomic Weight ( g/mol ) | Moles in Formula | Mass in Formula (g) | Theoretical Mass % |

| Carbon | C | 12.011 | 8 | 96.088 | 70.63% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 5.93% |

| Oxygen | O | 15.999 | 2 | 31.998 | 23.51% |

| Total | 136.15 | 100.00% |

Chromatography Techniques (e.g., HPLC, GC-MS)

Chromatography is an essential tool for separating, identifying, and quantifying components within a mixture. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) depends on the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC) HPLC is used for compounds that are not easily vaporized. epa.gov The technique separates components by pumping a pressurized liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). For aromatic aldehydes like this compound, a common approach is reverse-phase HPLC, often using a C18 column. nih.gov Separation is based on the differential partitioning of the analyte between the mobile and stationary phases. Detection is typically achieved using a UV-Vis detector, as the benzene ring in the compound absorbs UV light. While specific methods for this compound are not detailed in the reviewed literature, methods for the parent compound, benzaldehyde (B42025), often involve a mobile phase of acetonitrile (B52724) and water, with detection at around 254 nm. nih.govrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful combination for the analysis of volatile and thermally stable compounds. mdpi.com The gas chromatograph separates components of a mixture in a gaseous mobile phase passing through a column. As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a molecular fingerprint. nih.gov This technique is highly effective for identifying and quantifying carbonyl compounds. sepscience.comresearchgate.net Analysis of related aromatic carbonyl compounds often involves derivatization to enhance volatility and detection, followed by separation on a capillary column and analysis by the mass spectrometer. nih.gov

Thermal Analysis (e.g., DSC, TGA/DTA)

Thermal analysis techniques measure changes in the physical properties of a substance as a function of temperature. wikipedia.orgbcluae.com

Differential Scanning Calorimetry (DSC) DSC measures the difference in heat flow required to increase the temperature of a sample and a reference material simultaneously. wikipedia.org It is widely used to characterize the thermal properties of organic compounds. acs.org A DSC thermogram reveals thermal transitions such as melting (endothermic peak), crystallization (exothermic peak), and glass transitions (step change in the baseline). wikipedia.orgresearchgate.net For a crystalline solid like this compound, DSC would provide a precise melting point, indicated by a sharp endothermic peak, and the enthalpy of fusion (the energy required to melt the solid). This data is crucial for purity assessment and characterization of the solid state. bcluae.com

Thermogravimetric Analysis (TGA) / Differential Thermal Analysis (DTA) TGA continuously measures the mass of a sample as it is heated at a controlled rate. etamu.edu The resulting TGA curve plots mass percentage against temperature, revealing information about thermal stability and decomposition. researchgate.net Any weight loss observed on the thermogram corresponds to processes like evaporation or decomposition. xrfscientific.comuomustansiriyah.edu.iq For this compound, TGA would determine the temperature at which the compound begins to decompose and whether the decomposition occurs in single or multiple steps. DTA, often performed concurrently with TGA, measures the temperature difference between the sample and a reference. It detects thermal events, including those with no mass change like phase transitions, complementing the TGA data. uomustansiriyah.edu.iq

Microscopic Techniques (e.g., AFM, SEM)

Advanced microscopic techniques such as Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are powerful tools for characterizing the surface morphology, topography, and microstructure of materials at the nanoscale. These methods provide high-resolution, three-dimensional imaging and are widely used for the analysis of thin films, polymers, and crystalline structures.

While extensive research exists on the application of AFM and SEM for various organic compounds, a thorough review of the scientific literature reveals a notable absence of specific studies focused on the direct characterization of this compound using these techniques. Searches for AFM or SEM data on this particular compound, or even closely related benzaldehyde derivatives, did not yield specific research findings detailing its surface characteristics.

Although no direct data exists for this compound, the table below illustrates the type of data that would be generated from an AFM analysis, based on studies of other organic thin films. This is a hypothetical representation to demonstrate the capabilities of the technique.

Hypothetical AFM Surface Roughness Data for a Thin Film

| Parameter | Description | Sample Measurement (Hypothetical) |

| Ra | Average Roughness | 5.2 nm |

| Rq (RMS) | Root Mean Square Roughness | 6.8 nm |

| Rmax | Maximum Vertical Distance Between Highest Peak and Lowest Valley | 45.7 nm |

| Rz | Ten-Point Mean Roughness | 30.1 nm |

This table is for illustrative purposes only and does not represent actual data for this compound.

The lack of published research on the microscopic analysis of this compound suggests a gap in the current scientific literature. Future studies employing AFM and SEM could provide valuable insights into the solid-state properties of this compound, which may be relevant for its applications in synthesis and materials science.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of 3-(Hydroxymethyl)benzaldehyde. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, energy, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govresearchgate.net For substituted benzaldehydes, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to determine ground state properties. nih.govisca.me These calculations yield optimized molecular geometries, vibrational frequencies, and electronic properties. conicet.gov.ar

Table 1: Example of DFT-Calculated Properties for a Substituted Benzaldehyde (B42025) Data presented for 4-hydroxybenzaldehyde (B117250) as an illustrative example.

| Property | Calculated Value |

|---|---|

| Chemical Hardness (η) | 2.922 eV |

| Chemical Potential (µ) | -3.272 eV |

| Electrophilicity (ω) | 1.825 eV |

| Max Electronic Charge (Nmax) | 0.560 |

Source: Based on data from a DFT study on 4-hydroxybenzaldehyde. mdpi.com

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. Among the most accurate and reliable of these is the Coupled-Cluster with Singles, Doubles, and perturbative Triples, known as CCSD(T). nih.govosti.gov Often referred to as the "gold standard" in computational chemistry, CCSD(T) is capable of providing benchmark-quality results for the energies and properties of small to medium-sized molecules, often achieving accuracy comparable to or even exceeding experimental measurements for gas-phase molecules. nih.govnih.gov

While specific CCSD(T) studies focusing solely on this compound are not extensively documented, this method is the approach of choice for obtaining highly accurate data on reaction energies, ionization potentials, and non-covalent interactions for organic molecules. nih.govchemrxiv.org For complex systems, the high computational cost of CCSD(T) can be a limitation, but it remains a critical tool for validating the accuracy of less computationally demanding methods like DFT. nih.gov

Molecular Electrostatic Potential (MESP) analysis is a valuable tool for understanding and predicting the reactive behavior of molecules. researchgate.net It creates a color-coded map of the electrostatic potential on the electron density surface of a molecule, visualizing regions that are electron-rich (negative potential) and electron-poor (positive potential). nih.govuni-muenchen.de

For aromatic aldehydes, MESP analysis reveals specific reactive sites. mdpi.com The regions of negative potential, typically colored red or yellow, are associated with lone pairs of electrons on electronegative atoms and are susceptible to electrophilic attack. nih.govresearchgate.net In this compound, these would be concentrated around the oxygen atoms of the carbonyl (C=O) and hydroxymethyl (-CH₂OH) groups. Conversely, regions of positive potential, colored blue, indicate electron-deficient areas, such as the hydrogen atoms of the aromatic ring and the hydroxyl group, which are favorable sites for nucleophilic attack. mdpi.comresearchgate.net

NBO analysis quantifies the stabilization energy associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO. rasayanjournal.co.in For a molecule like this compound, significant interactions would be expected between the lone pair orbitals of the oxygen atoms and the antibonding π* orbitals of the benzene (B151609) ring and carbonyl group. These interactions, known as intramolecular charge transfer (ICT), are crucial for understanding the molecule's electronic structure and stability. researchgate.net

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is essential for understanding a molecule's electronic properties and chemical reactivity. uwosh.edu The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the frontier molecular orbitals (FMOs) that play a key role in chemical reactions. ijaresm.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. alrasheedcol.edu.iq The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. rasayanjournal.co.inalrasheedcol.edu.iq A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

Table 2: Example Frontier Orbital Energies for a Substituted Benzaldehyde Data presented for 4-hydroxybenzaldehyde as an illustrative example.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.194 |

| ELUMO | -0.349 |

| Energy Gap (ΔE) | 5.845 |

Source: Based on data from a DFT study on 4-hydroxybenzaldehyde. mdpi.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques used to study the physical movements and conformational behavior of atoms and molecules over time. While detailed molecular dynamics studies specifically on this compound are not widely published, these methods are powerful tools for exploring its structural flexibility and interactions with its environment.

Molecular modeling can be used to build the three-dimensional structure of this compound and perform energy minimizations to find its most stable conformation. Molecular dynamics (MD) simulations could then be applied to investigate various dynamic properties. For example, MD simulations could model the behavior of the molecule in different solvents to understand solvation effects or simulate its interaction with a biological target, such as an enzyme's active site, to explore its potential as a ligand. These simulations provide valuable insights into the time-dependent behavior of the molecule that is not captured by static quantum chemical calculations.

Prediction of Reactivity and Selectivity

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of this compound in various chemical reactions. Density Functional Theory (DFT) is a commonly employed method to elucidate the electronic structure and reactivity of molecules. By calculating various molecular properties, insights into how the molecule will behave in a chemical reaction can be gained.

One of the key aspects of predicting reactivity is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable tool for predicting chemical reactivity. MEP maps illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would likely show a negative potential (electron-rich) around the oxygen atoms of the aldehyde and hydroxyl groups, indicating these as sites for electrophilic attack. Conversely, positive potential (electron-poor) regions would be expected around the hydrogen atoms, particularly the aldehydic proton and the hydroxyl proton.

Global reactivity descriptors, derived from the energies of the FMOs, provide quantitative measures of a molecule's reactivity. These descriptors include:

Chemical Hardness (η): Resistance to deformation of the electron cloud.

Chemical Potential (μ): The escaping tendency of electrons.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

These parameters are instrumental in comparing the reactivity of this compound with other substituted benzaldehydes and predicting its behavior in reactions like nucleophilic additions to the carbonyl group or electrophilic aromatic substitutions.

For instance, in a comparative study of substituted benzaldehydes, the calculated values of these descriptors can predict the relative rates of reaction. A higher electrophilicity index for the carbonyl carbon in this compound would suggest a greater susceptibility to nucleophilic attack compared to a derivative with a more electron-donating substituent.

The table below illustrates the kind of data that would be generated in a typical DFT study to predict the reactivity of this compound.

| Parameter | Calculated Value (a.u.) | Interpretation |

|---|---|---|

| EHOMO | -0.258 | Electron-donating ability |

| ELUMO | -0.089 | Electron-accepting ability |

| Energy Gap (ΔE) | 0.169 | Chemical reactivity and stability |

| Chemical Hardness (η) | 0.085 | Resistance to change in electron distribution |

| Chemical Potential (μ) | -0.174 | Tendency of electrons to escape |

| Electrophilicity Index (ω) | 0.178 | Propensity to accept electrons |

Conformational Analysis and Stability Studies

The three-dimensional structure of this compound is not rigid; it can exist in various spatial arrangements or conformations due to the rotation around single bonds. Conformational analysis aims to identify the different possible conformers and determine their relative stabilities. This is crucial as the reactivity and biological activity of a molecule can be highly dependent on its preferred conformation.